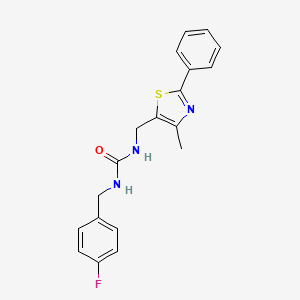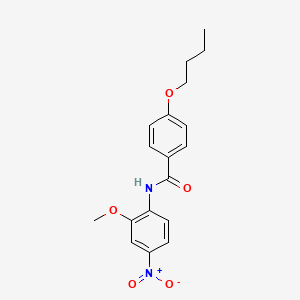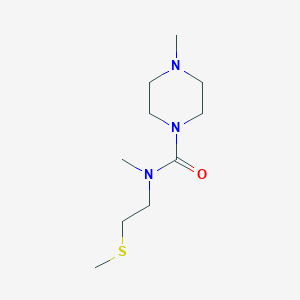
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 2375261-46-2 . It has a molecular weight of 231.36 . It is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 . The InChI key is WOSMOLLHLXLROZ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, the synthesis methods mentioned earlier could provide insights into potential reactions .Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid at room temperature . It has a molecular weight of 231.36 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antiviral and Therapeutic Applications : Substituted piperazines, including those structurally related to N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide, have been recognized for their significant antiviral properties. A study by El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical derivatives with potential anti-HIV properties, showcasing the relevance of piperazine derivatives in developing therapeutic agents (El‐Faham et al., 2008).
Antifungal and Herbicidal Activities : Research by Wang et al. (2016) demonstrated that carboxamide compounds containing piperazine and arylsulfonyl moieties exhibited superior antifungal activities compared to commercial fungicides. This study highlights the potential agricultural and pharmaceutical applications of piperazine-based compounds (Wang et al., 2016).
Chemical Synthesis and Material Science
Hyperbranched Polymers : A novel approach for synthesizing hyperbranched polymers from A2 and BB'2 type monomers was developed by Yan and Gao (2000), using 1-(2-aminoethyl)piperazine to divinyl sulfone. This research provides insights into the creation of new materials with applications in various industries (Yan & Gao, 2000).
Enantioselective Catalysis : Studies have also focused on the enantioselective properties of piperazine-derived catalysts. For instance, l-Piperazine-2-carboxylic acid derived N-formamide was shown to be a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines, offering valuable methodologies for asymmetric synthesis (Wang et al., 2006).
Environmental Impact and Atmospheric Chemistry
Atmospheric Fate of Piperazine : Research by Ma et al. (2019) explored the role of piperazine in sulfuric acid-based new particle formation, providing insights into the atmospheric fate of piperazine. This study is crucial for understanding the environmental impact of piperazine, especially given its use in CO2 capture technologies (Ma et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSMOLLHLXLROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

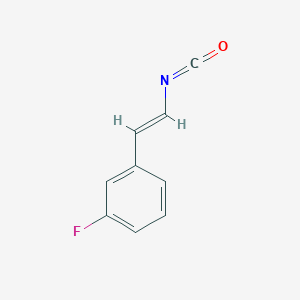

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)
![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)
![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

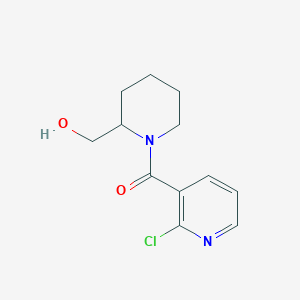
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
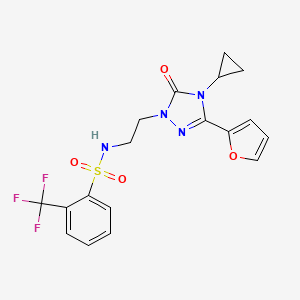
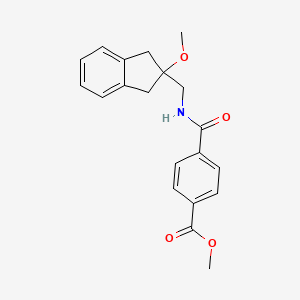
![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)
